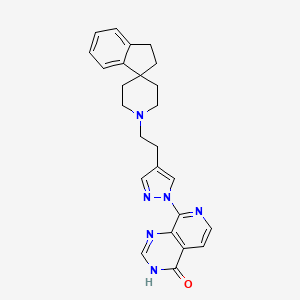
1-Hexadecyl-2-acetyl-sn-glycero-3-phosphoethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylhydrolase-IN-1 is a compound known for its inhibitory effects on acetylhydrolase enzymes. These enzymes play a crucial role in various biological processes, including inflammation and lipid metabolism. Acetylhydrolase-IN-1 has garnered significant attention in scientific research due to its potential therapeutic applications in treating inflammatory diseases and other conditions related to lipid metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetylhydrolase-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of acetylation reactions, where an acetyl group is introduced into the molecule. This process often requires the use of reagents such as acetic anhydride and catalysts like pyridine .
Industrial Production Methods
Industrial production of Acetylhydrolase-IN-1 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
Acetylhydrolase-IN-1 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Acetylhydrolase-IN-1 include acetic anhydride, pyridine, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from the reactions of Acetylhydrolase-IN-1 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Acetylhydrolase-IN-1 has a wide range of scientific research applications, including:
Mécanisme D'action
Acetylhydrolase-IN-1 exerts its effects by inhibiting the activity of acetylhydrolase enzymes. These enzymes are involved in the hydrolysis of acetyl groups from various substrates, which plays a crucial role in regulating inflammation and lipid metabolism. By inhibiting these enzymes, Acetylhydrolase-IN-1 can modulate these biological processes and potentially provide therapeutic benefits .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Acetylhydrolase-IN-1 include:
Acetylcholinesterase inhibitors: These compounds inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Phospholipase A2 inhibitors: These compounds inhibit phospholipase A2, an enzyme involved in the hydrolysis of phospholipids.
Uniqueness
Acetylhydrolase-IN-1 is unique in its specific inhibition of acetylhydrolase enzymes, which distinguishes it from other enzyme inhibitors. Its ability to modulate inflammation and lipid metabolism makes it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H48NO7P |
|---|---|
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecoxypropan-2-yl] acetate |
InChI |
InChI=1S/C23H48NO7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-28-20-23(31-22(2)25)21-30-32(26,27)29-19-17-24/h23H,3-21,24H2,1-2H3,(H,26,27)/t23-/m1/s1 |
Clé InChI |
LEBRETLBLINJDM-HSZRJFAPSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCN)OC(=O)C |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCN)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)
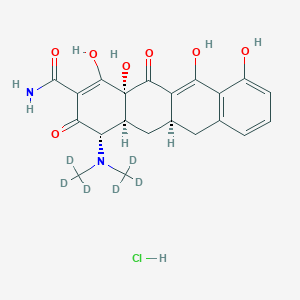
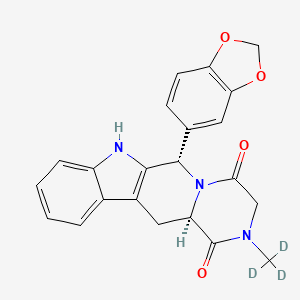
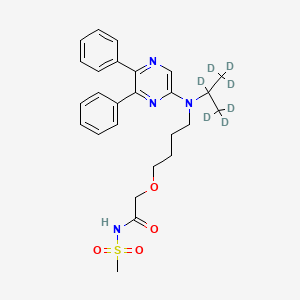


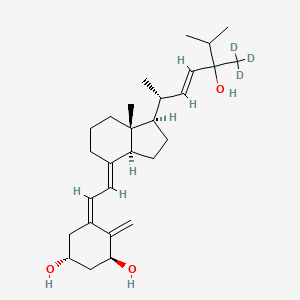

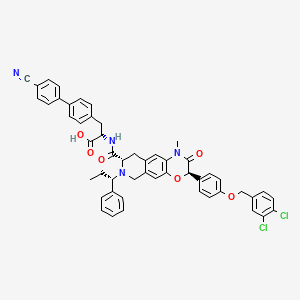
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B15145369.png)
![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
![20-Hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B15145384.png)
